molecular formula C9H8ClN3O2 B3024076 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-amine CAS No. 21520-97-8

5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-amine

Cat. No.: B3024076
CAS No.: 21520-97-8
M. Wt: 225.63 g/mol
InChI Key: MPZNNYFGSCBKHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-amine is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of an oxadiazole ring, which is known for its stability and versatility in chemical reactions.

Mechanism of Action

Target of Action

The primary target of the compound 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-amine is the acetylcholinesterase enzyme . This enzyme plays a crucial role in the nervous system, where it breaks down the neurotransmitter acetylcholine, thereby terminating synaptic transmission .

Mode of Action

The compound interacts with its target, the acetylcholinesterase enzyme, by inhibiting its activity . This inhibition results in an increase in the concentration of acetylcholine in the synaptic cleft, leading to prolonged cholinergic effects .

Biochemical Pathways

The inhibition of acetylcholinesterase affects the cholinergic pathway. The increased concentration of acetylcholine in the synaptic cleft enhances the transmission of nerve impulses. This can have various downstream effects, depending on the specific location in the body where this occurs .

Pharmacokinetics

The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties have been studied using computational tools . The compound has good oral bioavailability predictors such as lipophilicity (logP), ionization constant (pKa), solubility (logS), and permeability (logD) . The compound was found to absorb well from the oral route and remains stable at ambient temperature and physiological pH .

Result of Action

The inhibition of acetylcholinesterase by the compound leads to a remarkable dose-dependent anti-acetylcholinesterase activity . This suggests that the compound may be a potential drug candidate for treating neurodegenerative disorders, where the regulation of acetylcholine levels is crucial .

Action Environment

Environmental factors such as pH and temperature can influence the compound’s action, efficacy, and stability . The compound was found to remain stable under various photolytic and pH stress conditions. It exhibited degradation under oxidative and thermal stress . The compound migrated to a hydrophilic compartment on increasing pH .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-amine typically involves the reaction of 4-chlorophenol with chloromethyl methyl ether to form 4-chlorophenoxymethyl chloride. This intermediate is then reacted with hydrazine hydrate to yield 4-chlorophenoxymethyl hydrazine. The final step involves the cyclization of this intermediate with carbon disulfide and potassium hydroxide to form the desired oxadiazole compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-amine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol
  • 5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol

Uniqueness

5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-amine stands out due to its unique combination of stability, reactivity, and biological activity. Compared to its analogs, it exhibits higher stability under various conditions and shows promising results in enzyme inhibition studies .

Properties

IUPAC Name

5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O2/c10-6-1-3-7(4-2-6)14-5-8-12-13-9(11)15-8/h1-4H,5H2,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPZNNYFGSCBKHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC2=NN=C(O2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50175858
Record name 1,3,4-Oxadiazole, 2-amino-5-(p-chlorophenoxymethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50175858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21520-97-8
Record name 1,3,4-Oxadiazole, 2-amino-5-(p-chlorophenoxymethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021520978
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3,4-Oxadiazole, 2-amino-5-(p-chlorophenoxymethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50175858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-amine
Reactant of Route 2
Reactant of Route 2
5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-amine
Reactant of Route 3
Reactant of Route 3
5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-amine
Reactant of Route 4
Reactant of Route 4
5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-amine
Reactant of Route 5
Reactant of Route 5
5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-amine
Reactant of Route 6
Reactant of Route 6
5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.